molecular formula C13H16N2O B12610372 1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)- CAS No. 651314-70-4

1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)-

Cat. No.: B12610372
CAS No.: 651314-70-4
M. Wt: 216.28 g/mol
InChI Key: SOKIIFIXFXUEGN-UHFFFAOYSA-N
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Description

1-Azabicyclo[322]nonane, 7-(5-isoxazolylethynyl)- is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing a nitrogen atom The specific structure of 1-Azabicyclo[32

Preparation Methods

The synthesis of 1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction to form the bicyclic core, followed by functionalization to introduce the isoxazole ring. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and ethynyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target, but they often include inhibition or activation of enzymatic processes .

Comparison with Similar Compounds

1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)- can be compared to other azabicyclo compounds, such as:

    2-Azabicyclo[3.2.2]nonane: Similar in structure but with different functional groups, leading to variations in chemical reactivity and applications.

    3-Azabicyclo[3.2.2]nonane: Another related compound with distinct properties due to differences in the bicyclic core and substituents.

The uniqueness of 1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)- lies in its specific combination of the azabicyclo core with the isoxazole ring and ethynyl group, which imparts unique chemical and biological properties .

Properties

CAS No.

651314-70-4

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

5-[2-(1-azabicyclo[3.2.2]nonan-7-yl)ethynyl]-1,2-oxazole

InChI

InChI=1S/C13H16N2O/c1-2-11-6-9-15(8-1)12(10-11)3-4-13-5-7-14-16-13/h5,7,11-12H,1-2,6,8-10H2

InChI Key

SOKIIFIXFXUEGN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCN(C1)C(C2)C#CC3=CC=NO3

Origin of Product

United States

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